8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The specific structure of this compound includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms.
Preparation Methods
The synthesis of 8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, a primary amine, and a compound containing an active hydrogen atom. In this case, the reaction of cyanothioacetamide with aromatic aldehydes, formaldehyde, and primary amines yields the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.
Scientific Research Applications
8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the heterocyclic ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazines, such as:
- 8-aryl-3,4,7,8-tetrahydro-2H,6H-pyrimido[4,3-b][1,3,5]thiadiazine-9-carbonitriles
- 1,2,4-triazolo[3,4-b][1,3,5]thiadiazines
- Imidazo[2,1-b][1,3,5]thiadiazines These compounds share the core thiadiazine structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in 8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile imparts distinct characteristics, such as specific binding affinities and reactivity .
Properties
Molecular Formula |
C23H23N3OS |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-(4-methylphenyl)-6-oxo-3-(1-phenylethyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3OS/c1-16-8-10-19(11-9-16)20-12-22(27)26-14-25(15-28-23(26)21(20)13-24)17(2)18-6-4-3-5-7-18/h3-11,17,20H,12,14-15H2,1-2H3 |
InChI Key |
HHDBAMGZJYSNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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